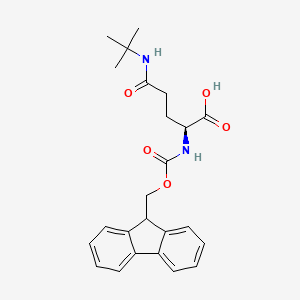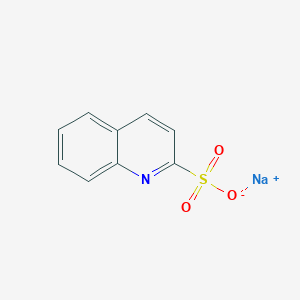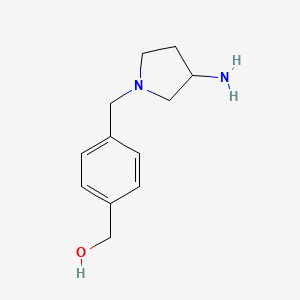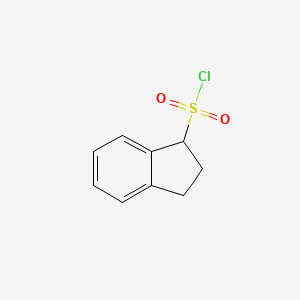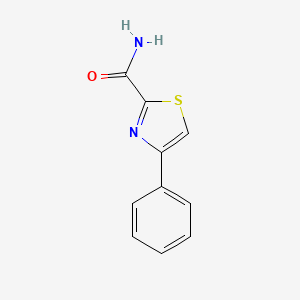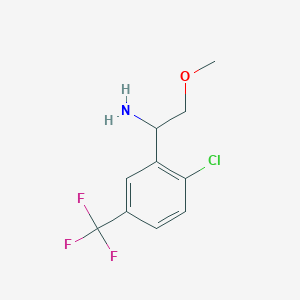
1-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methoxyethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methoxyethanamine is an organic compound characterized by the presence of a chloro, trifluoromethyl, and methoxy group attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of 1-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methoxyethanamine typically involves multiple steps, starting with the preparation of the key intermediate, 2-Chloro-5-(trifluoromethyl)phenylboronic acid. This intermediate can be synthesized via a Suzuki-Miyaura coupling reaction, which involves the reaction of 2-Chloro-5-(trifluoromethyl)phenylboronic acid with appropriate aryl halides under palladium-catalyzed conditions
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
1-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methoxyethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methoxyethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular pathways and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of advanced materials and as a building block for the synthesis of specialty chemicals
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methoxyethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of cellular processes. For example, it may inhibit thymidylate synthase, an enzyme involved in DNA synthesis, thereby affecting cell proliferation .
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methoxyethanamine can be compared with other similar compounds, such as:
1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(4-fluorophenyl)urea: This compound also contains a chloro and trifluoromethyl group but differs in its urea functionality.
2-Chloro-5-(trifluoromethyl)phenylboronic acid: This intermediate is used in the synthesis of various trifluoromethylated compounds and has similar reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H11ClF3NO |
|---|---|
Molekulargewicht |
253.65 g/mol |
IUPAC-Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxyethanamine |
InChI |
InChI=1S/C10H11ClF3NO/c1-16-5-9(15)7-4-6(10(12,13)14)2-3-8(7)11/h2-4,9H,5,15H2,1H3 |
InChI-Schlüssel |
NLZCMNYQXLUYPF-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(C1=C(C=CC(=C1)C(F)(F)F)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


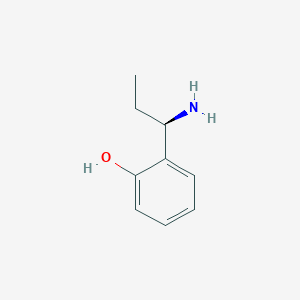
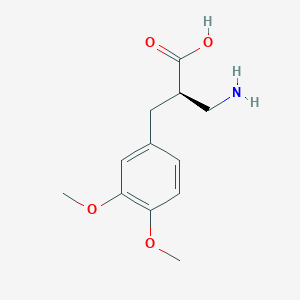

![tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate](/img/structure/B12953653.png)
![9H-fluoren-9-ylmethyl N-[(3S)-1-hydroxy-5-methylhexan-3-yl]carbamate](/img/structure/B12953659.png)
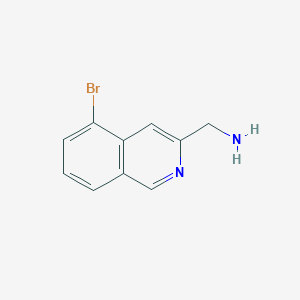
![3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B12953670.png)
![rel-tert-Butyl ((1R,5S,7R)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate](/img/structure/B12953672.png)
